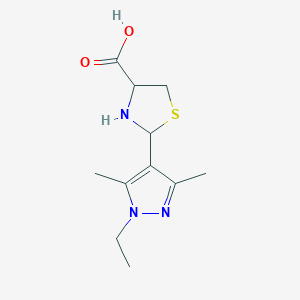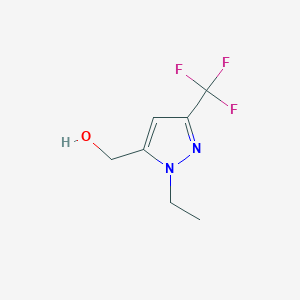
(1-ethyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "(1-ethyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanol" is a derivative of the pyrazole class, which is known for its diverse pharmacological properties. Pyrazole derivatives have been extensively studied due to their central nervous system depressant activity, potential anticonvulsant properties, and low acute toxicity. Some compounds in this class have also shown potential antipsychotic effects .
Synthesis Analysis
The synthesis of pyrazole derivatives often involves the formation of the pyrazole ring followed by functionalization at various positions to introduce different substituents. For instance, a series of (1,3-dialkyl-5-amino-1H-pyrazol-4-yl)arylmethanones was synthesized, demonstrating the versatility of the pyrazole core in medicinal chemistry . Another example includes the synthesis of novel 2-(5-(hydroxymethyl)-3-phenyl-1H-pyrazol-1-yl)-1-phenylethanol derivatives, which were obtained from ethyl 1-(2-oxo-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylate derivatives and characterized by various spectroscopic methods .
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is crucial in determining their biological activity. X-ray crystal diffraction has been used to determine the structures of some pyrazole derivatives, which helps in understanding the conformation and stereochemistry of these molecules . The presence of substituents like the trifluoromethyl group can significantly influence the electronic distribution and, consequently, the reactivity and interaction with biological targets.
Chemical Reactions Analysis
Pyrazole derivatives can undergo various chemical reactions, which are essential for their functionalization and biological activity. For example, the synthesis of trifluoromethyl-substituted (1H-pyrazol-1-yl)(quinolin-4-yl)methanones involved a [3+2] cyclocondensation reaction, followed by classical dehydration reactions to obtain dehydrated heterocyclic derivatives . These reactions are critical for creating compounds with specific pharmacological properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The introduction of a trifluoromethyl group can increase the lipophilicity of the compound, which may affect its pharmacokinetics. Studies on mixtures of 1-ethyl-3-methylimidazolium trifluoromethanesulfonate with various solvents have provided insights into the interactions and behavior of trifluoromethyl-containing compounds .
Applications De Recherche Scientifique
Synthesis and Bioevaluation of Pyrazole Derivatives
Pyrazole derivatives, including those synthesized from compounds similar to "(1-ethyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanol," are extensively studied for their diverse biological activities. These compounds have been synthesized under various conditions and evaluated for their potential in agrochemical and pharmaceutical applications. Their synthesis typically involves reactions of hydrazines with chalcone derivatives, leading to compounds exhibiting antimicrobial, antifungal, antiviral, and antioxidant properties (Sheetal et al., 2018).
Conversion of Methanol to Olefins
The conversion of methanol to light olefins is a promising area for utilizing methanol and its derivatives, including potentially "(1-ethyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanol," as feedstocks. This process is significant in converting new feedstocks like gas, coal, or biomass into ethylene and propylene via methanol-to-olefins (MTO) processes. Structured catalysts play a crucial role in this conversion, affecting the stability and selectivity of the process (J. Lefevere et al., 2014).
Liquid-Phase Methanol Synthesis
Methanol synthesis, including from derivatives of the discussed compound, is crucial in the chemical industry, with applications ranging from fuel to feedstock for producing other chemicals. Research into the synthesis process explores catalysts, reaction mechanisms, and the potential for using methanol in energy applications, such as in integrated gasification combined cycle (IGCC) power stations (A. Cybulski, 1994).
Antimicrobial and Antifungal Properties
Trifluoromethylpyrazoles, which can be synthesized from compounds like "(1-ethyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanol," have been studied for their anti-inflammatory and antibacterial properties. The position of the trifluoromethyl group significantly impacts the activity profile of these compounds, making them of interest in medicinal chemistry (Kamalneet Kaur et al., 2015).
Fuel Cells and Energy Applications
The development of electrocatalysts for direct alcohol fuel cells (DAFCs) is another research area where compounds like "(1-ethyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanol" could find application. These studies focus on enhancing the efficiency of fuel cells by improving catalysts for alcohol oxidation and oxygen reduction reactions, critical for DAFC performance (Luhua Jiang et al., 2005).
Propriétés
IUPAC Name |
[2-ethyl-5-(trifluoromethyl)pyrazol-3-yl]methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9F3N2O/c1-2-12-5(4-13)3-6(11-12)7(8,9)10/h3,13H,2,4H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFVAQADNEKAYHG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C(F)(F)F)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9F3N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-ethyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

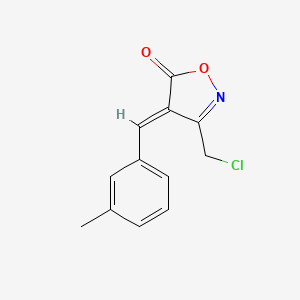
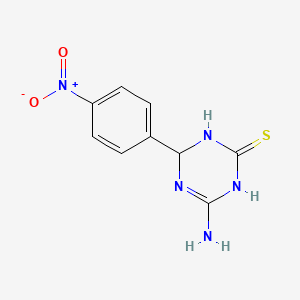

![3-[(E)-2-phenylvinyl]-1H-pyrazole-4-carbaldehyde](/img/structure/B1344949.png)
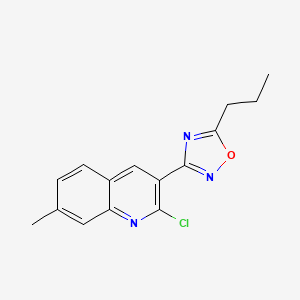



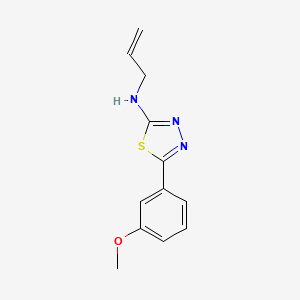

![2-[(2-Chloro-4-fluorobenzyl)oxy]-3-methoxybenzoic acid](/img/structure/B1344961.png)
![4-[(2-Chloro-4-fluorobenzyl)oxy]benzoic acid](/img/structure/B1344962.png)
![2-[(3-Fluorobenzyl)oxy]-3-methoxybenzoic acid](/img/structure/B1344963.png)
